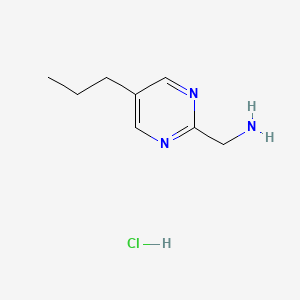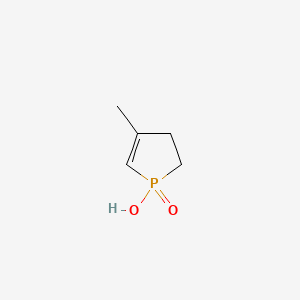
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is an organophosphorus compound with the molecular formula C5H9O2P. It is a cyclic phosphine oxide, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide can be synthesized through the esterification of phosphinic acids. One method involves the use of microwave irradiation to promote the reaction between phosphinic acids and alcohols. For example, the esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with butylmethylimidazolium hexafluorophosphate as a catalyst yields cyclic phosphinates in high yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of phosphinic chlorides and alcohols under microwave irradiation. This method is preferred due to its efficiency and the high purity of the final product. The reaction is carried out in a solvent-free manner, with triethylamine used as a base to neutralize the hydrochloric acid byproduct .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Thioesterification: Reaction with thioalcohols to form thioesters.
Amidation: Reaction with primary amines to form amides.
Common Reagents and Conditions
Esterification: Alcohols, microwave irradiation, butylmethylimidazolium hexafluorophosphate as a catalyst.
Thioesterification: Thioalcohols, microwave irradiation.
Amidation: Primary amines, microwave irradiation.
Major Products
Esterification: Cyclic phosphinates.
Thioesterification: Thioesters.
Amidation: Amides.
Applications De Recherche Scientifique
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide has several scientific research applications:
Catalysis: Used as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions.
Anticancer Research: Reactant for the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents.
Organic Synthesis: Intermediate in the synthesis of various organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide involves its ability to catalyze cyclization reactions. It facilitates the formation of heterocyclic motifs by promoting the cyclization of isocyanates and azides. This catalytic activity is crucial in the synthesis of biologically active entities used in pharmaceutical and agrochemical treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another cyclic phosphine oxide with similar reactivity and applications.
2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide: Shares structural similarities and is used in similar catalytic applications.
Uniqueness
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is unique due to its high stability and reactivity under microwave irradiation, which allows for efficient synthesis and catalytic applications. Its ability to form cyclic phosphinates, thioesters, and amides under mild conditions makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
3858-24-0 |
|---|---|
Formule moléculaire |
C5H9O2P |
Poids moléculaire |
132.10 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h4H,2-3H2,1H3,(H,6,7) |
Clé InChI |
IZGYVCZECHLMBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(=O)(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)
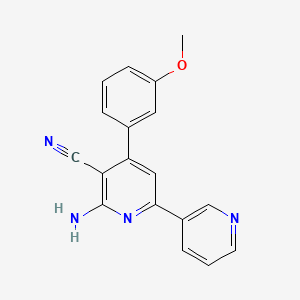
![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
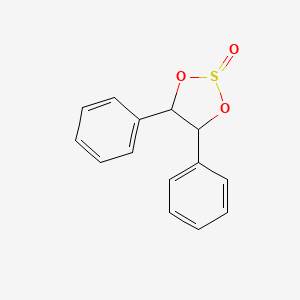
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
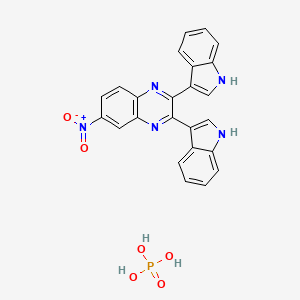

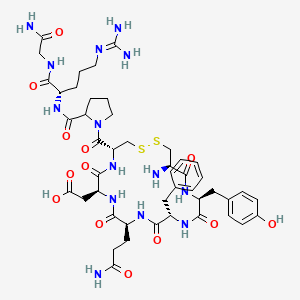
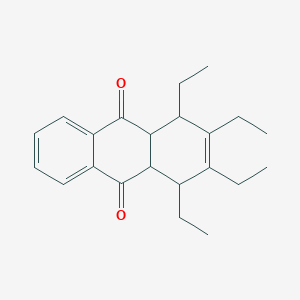
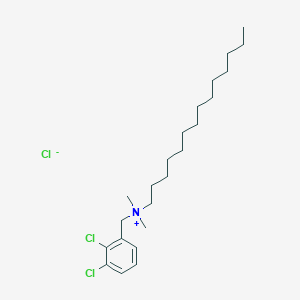
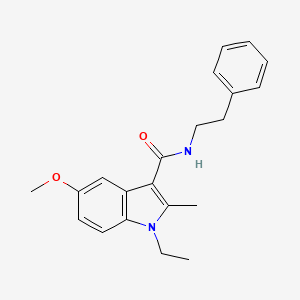
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
